molecular formula C17H20N2O2 B12472527 (2E)-3-(4-ethoxyphenyl)-1-(1-ethyl-3-methylpyrazol-4-yl)prop-2-en-1-one

(2E)-3-(4-ethoxyphenyl)-1-(1-ethyl-3-methylpyrazol-4-yl)prop-2-en-1-one

Cat. No.: B12472527
M. Wt: 284.35 g/mol
InChI Key: MNCPVRYDHNSBKQ-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually involve refluxing the reactants in ethanol or methanol for several hours.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may also be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-(4-Ethoxyphenyl)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one
  • 3-(4-Hydroxyphenyl)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one
  • 3-(4-Chlorophenyl)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one

Uniqueness

The uniqueness of 3-(4-Ethoxyphenyl)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one lies in its specific substituents, which can influence its chemical reactivity, biological activity, and physical properties. The ethoxy group, for example, may enhance its solubility and modify its interaction with biological targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-1-(1-ethyl-3-methylpyrazol-4-yl)prop-2-en-1-one

InChI

InChI=1S/C17H20N2O2/c1-4-19-12-16(13(3)18-19)17(20)11-8-14-6-9-15(10-7-14)21-5-2/h6-12H,4-5H2,1-3H3

InChI Key

MNCPVRYDHNSBKQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C(=O)C=CC2=CC=C(C=C2)OCC

Origin of Product

United States

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